Product packaging for 4,6-Di-tert-butyl-m-cresol(Cat. No.:CAS No. 497-39-2)

4,6-Di-tert-butyl-m-cresol

Cat. No.: B1664154
CAS No.: 497-39-2
M. Wt: 220.35 g/mol
InChI Key: WYSSJDOPILWQDC-UHFFFAOYSA-N
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Description

Contextualization within Hindered Phenol (B47542) Chemistry

Hindered phenols are a subclass of phenolic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group. This steric hindrance plays a crucial role in their primary function as antioxidants. The bulky groups physically obstruct the hydroxyl group, which enhances the stability of the resulting phenoxyl radical formed during the antioxidant process. This structural feature makes them highly effective radical scavengers, capable of terminating the chain reactions that lead to the degradation of polymers, plastics, and lubricants. tnnchemical.commdpi.com The tert-butyl groups enhance the molecule's stability and reactivity, making these compounds valuable in various industrial applications. mdpi.com

4,6-Di-tert-butyl-m-cresol, with its two tert-butyl groups flanking the hydroxyl and methyl groups on the cresol (B1669610) backbone, is a prime example of a hindered phenol. Its unique substitution pattern influences its solubility and effectiveness in non-polar environments like plastics and oils. mdpi.com This compound is recognized for its high efficiency as an antioxidant, a property attributed to the significant steric shielding provided by the two tert-butyl groups, which enhances its ability to capture free radicals and inhibit oxidation chain reactions, even under demanding conditions of high temperature and light. tnnchemical.com

Overview of Aryloxyl Radical Chemistry

The antioxidant action of phenolic compounds is intrinsically linked to the chemistry of aryloxyl radicals (also known as phenoxyl radicals). When a phenolic antioxidant intercepts a reactive free radical (R•), it donates the hydrogen atom from its hydroxyl group, thereby neutralizing the radical and forming a relatively stable aryloxyl radical (ArO•).

Significance of this compound in Phenolic Antioxidant Research

This compound, also known as 2,4-di-tert-butyl-5-methylphenol, holds a significant position in the study of phenolic antioxidants. nist.gov Its molecular structure provides an excellent model for investigating the structure-activity relationships of hindered phenols. Researchers utilize this compound to explore how the specific arrangement and nature of alkyl substituents impact antioxidant capacity.

The presence of two bulky tert-butyl groups provides substantial steric hindrance, leading to a highly stabilized aryloxyl radical upon hydrogen donation. This high stability makes this compound a potent antioxidant, effectively inhibiting oxidative processes in various materials. tnnchemical.com It is used as an intermediate in the production of other chemicals, including modified phenolic resins and certain synthetic musks. chemicalbook.com

Detailed studies on compounds like this compound contribute to the rational design of new and more effective antioxidants. By understanding the chemical and physical properties of this and related compounds, scientists can tailor molecules for specific applications, optimizing factors like solubility, volatility, and antioxidant performance in diverse environments such as plastics, rubber, and lubricants. tnnchemical.comontosight.ai

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, providing essential data for its application in chemical research and industry.

PropertyValueUnit
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.35 g/mol
CAS Number497-39-2
Melting Point62°C
Boiling Point284°C
Density0.927g/cm³
Refractive Index1.5021
Enthalpy of Fusion18.82kJ/mol
Enthalpy of Vaporization63.01kJ/mol
Octanol/Water Partition Coefficient (logP)4.296
Data sourced from references chemicalbook.comchemeo.comchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1664154 4,6-Di-tert-butyl-m-cresol CAS No. 497-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butyl-5-methylphenol
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InChI

InChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3
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InChI Key

WYSSJDOPILWQDC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID1041502
Record name 3-Methyl-4,6-di-tert-butylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Liquid, Solid; [Merck Index]
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-
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Record name 4,6-Di-tert-butyl-3-methylphenol
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Boiling Point

211 °C @ 100 MM HG
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Solubility

PRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL; SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Density

0.912 @ 80 °C/4 °C
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Color/Form

CRYSTALS

CAS No.

497-39-2
Record name Di-tert-Butyl-m-cresol
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Record name 4,6-Di-tert-butyl-3-methylphenol
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-
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Record name 3-Methyl-4,6-di-tert-butylphenol
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Record name 4,6-di-tert-butyl-m-cresol
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Record name 4,6-DI-TERT-BUTYL-M-CRESOL
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Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Melting Point

62.1 °C
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Synthetic Methodologies and Reaction Pathways for 4,6 Di Tert Butyl M Cresol

Alkylation Reactions for Targeted Synthesis

The introduction of two tert-butyl groups onto the m-cresol (B1676322) ring at the 4- and 6-positions is accomplished through alkylation reactions. The success of this synthesis hinges on the careful control of reaction conditions and the choice of an appropriate catalytic system to achieve high regioselectivity and yield.

Regioselective Alkylation of Cresols with Tert-Butylating Agents

The regioselective synthesis of 4,6-di-tert-butyl-m-cresol involves the reaction of m-cresol with a tert-butylating agent, most commonly tert-butanol or isobutylene. The directing effects of the hydroxyl and methyl groups on the aromatic ring of m-cresol guide the incoming tert-butyl groups to the ortho and para positions relative to the hydroxyl group. Specifically, the hydroxyl group strongly activates the ortho (2- and 6-) and para (4-) positions. The methyl group at the 3-position further influences the substitution pattern. The challenge lies in achieving di-substitution at the desired 4- and 6-positions while minimizing the formation of other isomers and mono-alkylated products.

Research into the vapor phase tert-butylation of m-cresol with tert-butyl alcohol has demonstrated that the reactant feed ratio is a critical factor in determining the product distribution. For instance, when using certain solid acid catalysts, a 1:1 molar ratio of m-cresol to tert-butyl alcohol may result in no significant conversion. However, increasing the ratio to 1:2 can lead to a significant increase in m-cresol conversion, favoring the formation of ring-alkylated products. Studies have shown that with specific catalysts, such as mesoporous Al-MCM-41, the formation of 2-tert-butyl-5-methyl phenol (B47542) can be the primary mono-alkylated product.

Catalytic Systems in Alkylation Processes

The choice of catalyst is paramount in directing the alkylation of m-cresol towards the desired this compound product. Both homogeneous and heterogeneous catalytic systems have been explored for this transformation, each with its distinct advantages and limitations.

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed in the alkylation of cresols. Ionic liquids, particularly those functionalized with sulfonic acid groups (SO3H), have emerged as promising homogeneous catalysts. These catalysts offer several advantages, including tunable acidity and good solubility in the reaction medium.

Quantum chemical calculations combined with experimental studies on the alkylation of m-cresol with tert-butanol catalyzed by SO3H-functionalized ionic liquids have provided insights into the reaction mechanism. These studies indicate that mono-alkylated products such as 2-tert-butyl-5-methyl phenol and 4-tert-butyl-3-methyl phenol, as well as the O-alkylated product tert-butyl-m-cresol ether, are primary products. The di-substituted product, 2,6-di-tert-butyl-3-methyl phenol, is considered a secondary product. researchgate.net The selectivity of the products is influenced by factors such as orbital overlap, coulombic interactions, and steric effects between the tert-butyl cation and the m-cresol molecule. researchgate.net While the ether is kinetically favored, the C-alkylated products are thermodynamically more stable. researchgate.net

Catalyst SystemReactantsTemperature (°C)Time (h)Molar Ratio (Cresol:Alkene)Conversion (%)Selectivity (%)Reference
SO3H-functionalized ionic liquidm-cresol, tert-butanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFormation of 2,6-di-tert-butyl-3-methyl phenol as a secondary product confirmed researchgate.net

Interactive Data Table: The data for homogeneous catalysis is qualitative based on the available search results.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for continuous processes, aligning with the principles of sustainable chemistry. Solid acid catalysts are the most extensively studied heterogeneous catalysts for cresol (B1669610) alkylation.

A variety of solid acid catalysts have been investigated for the tert-butylation of m-cresol. These materials possess acidic sites on their surface that can catalyze the formation of the tert-butyl carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution with the m-cresol.

Mesoporous materials like Al-MCM-41 have shown considerable promise in this reaction. The catalytic activity of Al-MCM-41 is influenced by its Si/Al ratio, which in turn affects the density of acid sites. In the vapor phase tert-butylation of m-cresol with tert-butyl alcohol over Al-MCM-41, a reactant feed ratio of 1:2 (m-cresol:tert-butanol) was found to be effective, leading to over 30% conversion of m-cresol. The primary product observed under these conditions was 2-t-butyl-5-methyl phenol, indicating a high regioselectivity for mono-alkylation at the ortho-position to the hydroxyl group.

CatalystReactant Ratio (m-cresol:t-butanol)Temperature (°C)m-cresol Conversion (%)Product Selectivity (%)Reference
Al-MCM-41 (Si/Al=40)1:225033.22-t-butyl-5-methyl phenol (100)
Al-MCM-41 (Si/Al=100)1:225031.82-t-butyl-5-methyl phenol (100)
Al-MCM-41 (Si/Al=200)1:225030.52-t-butyl-5-methyl phenol (100)
Al-MCM-41 (Si/Al=40)1:230038.52-t-butyl-5-methyl phenol (100)
Al-MCM-41 (Si/Al=100)1:230036.42-t-butyl-5-methyl phenol (100)
Al-MCM-41 (Si/Al=200)1:230034.12-t-butyl-5-methyl phenol (100)

Interactive Data Table: This table summarizes the performance of Al-MCM-41 catalysts in the alkylation of m-cresol.

Perlite, a naturally occurring siliceous volcanic rock, can be thermally activated and used as a support for catalytically active species. Sulfated zirconia (SZ) is a superacidic material that has shown high activity in various acid-catalyzed reactions, including alkylation. Perlite-supported sulfated zirconia (SZP) catalysts combine the cost-effectiveness of the support with the high acidity of sulfated zirconia.

In the vapor phase alkylation of m-cresol with tert-butyl alcohol, a perlite-supported sulfated zirconia catalyst with 15 wt% SZ (SZP-15) has demonstrated significant catalytic activity. mdpi.com The presence of both Brønsted and Lewis acidic sites on the catalyst surface facilitates the reaction. mdpi.com Studies have shown that the reaction temperature plays a crucial role in product selectivity.

CatalystTemperature (°C)m-cresol Conversion (%)Selectivity to 2-tert-butyl-5-methylphenol (%)Selectivity to 4-tert-butyl-5-methylphenol (%)Selectivity to 2,4-di-tert-butyl-5-methylphenol (%)Reference
SZP-1518050.348.230.521.3 mdpi.com
SZP-1520060.545.333.221.5 mdpi.com
SZP-1522072.842.135.822.1 mdpi.com
SZP-1524065.240.233.126.7 mdpi.com

Interactive Data Table: This table presents the results of m-cresol alkylation over a perlite-supported sulfated zirconia catalyst.

Heterogeneous Catalysis for Sustainable Synthesis
Ionic Liquid-Mediated Alkylation

The use of ionic liquids (ILs) as catalysts and reaction media for the alkylation of cresols has garnered attention due to their unique properties, such as low vapor pressure and tunable acidity. SO3H-functionalized ionic liquids have demonstrated effectiveness in the alkylation of m-cresol with tert-butanol. researchgate.net These catalysts offer several advantages over conventional acid catalysts. researchgate.net

In a typical process, the ionic liquid acts as a Brønsted acid catalyst, facilitating the formation of the tert-butyl cation from tert-butanol, which then alkylates the m-cresol ring. researchgate.net Studies on the related alkylation of p-cresol show that Brønsted acidic ionic liquids can achieve high substrate conversion under relatively mild conditions. mdpi.com For instance, deep eutectic solvents (DES), a class of ionic liquids, have been prepared using p-toluenesulfonic acid and caprolactam to effectively catalyze the alkylation of p-cresol with tert-butyl alcohol. mdpi.comdntb.gov.ua The reusability of these catalysts is a key feature, with some systems showing consistent performance over several cycles. mdpi.com

Table 1: Examples of Ionic Liquid Systems in Cresol Alkylation

Cresol Isomer Ionic Liquid/Catalyst System Alkylating Agent Temperature (°C) Conversion (%) Selectivity (%) Reference
m-Cresol SO3H-functionalized ionic liquid tert-Butanol N/A N/A N/A researchgate.net
p-Cresol Deep Eutectic Solvent (DES) tert-Butyl alcohol 70 85 N/A mdpi.com
p-Cresol SO3H-functionalized ionic liquids tert-Butanol N/A 79 92 (for 2-TBC) mdpi.com

Note: Data for p-cresol is included to illustrate the performance of similar catalytic systems.

Mechanistic Elucidation of Alkylation Pathways

The alkylation of m-cresol with a tert-butylating agent like tert-butanol in the presence of an acid catalyst, such as an ionic liquid, proceeds through an electrophilic aromatic substitution mechanism. The reaction is initiated by the formation of a tert-butyl carbenium ion ([t-C4H9]+) from the alcohol. researchgate.net The ionic liquid plays a crucial role in generating this electrophile. researchgate.net

Once formed, the tert-butyl cation attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups on the cresol ring are activating and ortho-, para-directing. Therefore, substitution can occur at the C2, C4, and C6 positions, which are ortho and para to the hydroxyl group. The reaction can also occur at the oxygen atom, leading to the formation of tert-butyl-m-cresol ether (TBMCE), an O-alkylated product. researchgate.net

Quantum chemical calculations combined with experimental studies on the alkylation of m-cresol have shown that TBMCE is a primary product that is kinetically favored but thermodynamically unstable. researchgate.net The C-alkylated products, such as 2-tert-butyl-5-methyl phenol and 4-tert-butyl-3-methyl phenol, are thermodynamically preferred. researchgate.net The final product distribution is governed by a combination of factors including orbital overlap, Coulombic interactions, and steric hindrance between the tert-butyl cation and the reactive sites on the m-cresol molecule. researchgate.net The formation of di-substituted products like this compound occurs as a secondary reaction from the mono-alkylated intermediates. researchgate.net

Dealkylation Processes and Isomerization Studies

Dealkylation is the reverse process of alkylation, where alkyl groups are removed from the aromatic ring. This process is significant for regenerating the parent cresol or producing partially alkylated derivatives.

Catalytic Dealkylation of Di-tert-butylated Cresols

The removal of tert-butyl groups from this compound can be achieved using various acid catalysts. The choice of catalyst significantly influences the product distribution. Strong acid catalysts, such as sulfuric acid, tend to promote the formation of 6-tert-butyl-m-cresol (B1293579) and m-cresol. google.com

Alternatively, catalysts like aluminum m-toloxide can be used for partial dealkylation under more controlled conditions. google.com This allows for the formation of a mixture of products including 4-t-butyl-m-cresol, 6-t-butyl-m-cresol, and the parent m-cresol, alongside unreacted starting material. google.com The dealkylation can also be performed continuously in the vapor phase over solid acid catalysts, which offers advantages in terms of catalyst separation and regeneration. google.comepo.org

Table 2: Catalytic Systems for Dealkylation of this compound

Catalyst Process Type Key Products Notes Reference
Sulfuric Acid Liquid Phase 6-tert-butyl-m-cresol, m-cresol Results in exclusive formation of the ortho-isomer upon partial dealkylation. google.com
Aluminum m-toloxide Liquid Phase 4-t-butyl-m-cresol, 6-t-butyl-m-cresol, m-cresol Allows for partial dealkylation and formation of the para-mono-alkylated isomer. google.com

Thermodynamic and Kinetic Aspects of Tert-Butyl Group Removal

The stability of the resulting products often dictates the reaction pathway. For instance, the preferential removal of the tert-butyl group at the 4-position over the 6-position when using certain catalysts suggests a difference in the activation energies for the cleavage at these two positions. google.com The reaction temperature is a critical parameter; higher temperatures (above 200 °C) favor the formation of the thermodynamically more stable 4-t-butyl-m-cresol during partial dealkylation. google.com The mechanism of acid-mediated removal involves the formation of t-butyl cations, which can be trapped by scavengers. nih.gov In the presence of trifluoroacetic acid, these cations can form t-butyl trifluoroacetate, an intermediate that can also act as an alkylating agent. nih.gov

Kinetic modeling of related reactions, such as the dehydration of tert-butyl alcohol, often employs Langmuir-Hinshelwood models, where the adsorption of reactants on the catalyst surface is a key step. researchgate.net Similar principles apply to the dealkylation reaction on solid catalysts.

Formation of Mono-tert-butylated Cresols and M-cresol from this compound

Controlled dealkylation of this compound is a viable route to produce valuable mono-butylated isomers or to recover the m-cresol starting material. By carefully selecting the catalyst and reaction conditions, particularly temperature, the extent of dealkylation can be managed. google.com

For example, using an aluminum aryloxide catalyst at temperatures between 220-250 °C results in the removal of one mole of isobutylene, leading to a product mixture containing mono-tert-butylated cresols. google.com The ratio of 4-tert-butyl-m-cresol to 6-tert-butyl-m-cresol in the product is primarily dependent on the reaction temperature. google.com To achieve complete dealkylation and recover pure m-cresol, more stringent conditions or different catalytic systems, such as those used in continuous industrial processes, are employed. google.com This process is crucial for separating m-cresol and p-cresol mixtures on a large scale, where the isomers are first butylated, then separated by distillation, and finally debutylated to yield the pure cresols. google.com

Novel Synthetic Routes and Optimization Strategies

Research into the synthesis of this compound continues to focus on improving efficiency, selectivity, and sustainability. Novel synthetic routes often involve the development of advanced catalytic materials, while optimization strategies aim to fine-tune reaction parameters for existing methods.

The use of heterogeneous catalysts such as mesoporous molecular sieves represents a significant advancement. For instance, Al-MCM-41 has been studied for the t-butylation of m-cresol. These materials offer high surface area and shape-selective properties. The reactant feed ratio was identified as a crucial parameter; a 1:2 mole ratio of m-cresol to t-butyl alcohol resulted in over 30% conversion, whereas a 1:1 ratio showed no conversion, suggesting competitive adsorption on the catalyst's active sites.

Another novel approach is the use of vapor-phase alkylation over solid superacid catalysts like sulfated zirconia supported on perlite. mdpi.com This method can lead to high conversion of cresols, although high temperatures may also promote subsequent de-alkylation of the products. mdpi.com

Optimization strategies focus on manipulating reaction variables to maximize the yield of the desired product and minimize byproducts. Key parameters that are often optimized include:

Temperature: Controls reaction rate and can influence selectivity between different isomers and the extent of dealkylation. mdpi.comsemanticscholar.org

Reactant Mole Ratio: Affects conversion and can prevent catalyst deactivation. semanticscholar.org

Catalyst Loading: Influences the number of available active sites and thus the reaction rate. semanticscholar.org

Reaction Time: Determines the extent of conversion and the formation of secondary products. semanticscholar.org

By systematically adjusting these parameters, it is possible to fine-tune the synthesis to favor the formation of this compound.

Advanced Antioxidant Mechanisms and Oxidative Stabilization Research

Radical Scavenging Pathways of Hindered Phenols

Hindered phenols, including 4,6-Di-tert-butyl-m-cresol, are primary antioxidants or "chain-breaking" antioxidants. They disrupt the auto-oxidation cycle by donating a hydrogen atom from their hydroxyl (-OH) group to reactive radicals, most notably peroxyl radicals (ROO•). The primary mechanisms governing this scavenging activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The Hydrogen Atom Transfer (HAT) mechanism is considered the predominant pathway for hindered phenolic antioxidants. nih.gov In this process, the antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it and stopping the propagation of the oxidative chain.

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely governed by the bond dissociation energy (BDE) of the phenolic O-H bond. mdpi.com A lower BDE facilitates easier hydrogen donation, leading to a higher rate of radical scavenging. The bulky tert-butyl groups at the ortho and para positions to the hydroxyl group in compounds like this compound serve two purposes: they electronically stabilize the resulting phenoxyl radical (ArO•) through inductive effects and resonance, and they sterically hinder the reactive hydroxyl group, which enhances the stability of the parent molecule. mdpi.com Electron-donating substituents on the aromatic ring, such as the methyl and tert-butyl groups, further decrease the O-H BDE, enhancing the antioxidant's activity. nih.gov

Table 1: Representative O-H Bond Dissociation Energy (BDE) for Selected Phenolic Antioxidants

Phenolic CompoundO-H Bond Dissociation Energy (kcal/mol)Reference Compound Context
Phenol (B47542)87.7Baseline, non-hindered
2,6-Di-tert-butylphenol81.2Sterically hindered
2,6-Di-tert-butyl-4-methylphenol (BHT)81.1Structurally similar to this compound
2,6-Di-tert-butyl-4-methoxyphenol78.2Effect of strong electron-donating group

While HAT is often the primary mechanism, the Single Electron Transfer (SET) pathway can also contribute to antioxidant activity, particularly in polar solvents. The SET mechanism involves two steps: the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton.

Electron Transfer: ArOH + R• → [ArOH]•+ + R:-

Proton Transfer: [ArOH]•+ → ArO• + H+

Regardless of whether the initial step is HAT or SET, a phenoxyl radical (ArO•) is formed. A key feature of an effective hindered phenolic antioxidant is the stability of this resulting radical. The phenoxyl radical derived from this compound is relatively stable and unreactive due to two main factors:

Resonance Delocalization: The unpaired electron can delocalize across the aromatic ring, which distributes and stabilizes the radical.

Steric Shielding: The bulky tert-butyl groups physically block the radical oxygen atom, preventing it from initiating new oxidation chains by abstracting hydrogen from the substrate (RH).

This low reactivity ensures that the phenoxyl radical primarily acts as a terminator of the oxidation process. It can react with a second peroxyl radical (ROO•) to form stable, non-radical products, thus terminating two radical chains for every molecule of antioxidant consumed.

ArO• + ROO• → Stable Products (e.g., peroxyquinones)

Antioxidant Activity in Lubricants and Fuels

The oxidative degradation of lubricants and fuels is a significant concern, leading to increased viscosity, the formation of corrosive acids, and the generation of sludge and deposits. This compound and related hindered phenols are widely incorporated into these products to inhibit such degradation. vinatiorganics.com By neutralizing harmful free radicals, these antioxidants extend the operational life of the fluid and protect the machinery. vinatiorganics.com

Prevention of Deposit Formation and Sludge Accumulation

Sludge and deposits in engines and hydraulic systems are primarily the result of the polymerization of oxidation products. The process begins when the hydrocarbon molecules of the base oil react with oxygen, forming hydroperoxides. These unstable compounds decompose into highly reactive radicals, which then attack other hydrocarbon molecules, propagating a chain reaction. This leads to the formation of larger, insoluble molecules that precipitate out of the fluid, forming sludge and varnish on engine parts.

This compound disrupts this process at its inception. By scavenging the initial peroxy radicals, it halts the oxidative cascade before the formation of sludge precursors can occur. vinatiorganics.com This maintains the lubricant's solvency and prevents the agglomeration of degradation products, thereby keeping engine components clean and ensuring efficient operation. vinatiorganics.com

Mechanistic Insights into Fuel Stabilization

The mechanism by which this compound stabilizes fuels is fundamentally the same as its function in lubricants and polymers: chain-breaking radical scavenging. Fuels, particularly those containing unsaturated components like biodiesel, are susceptible to autoxidation during storage. atamanchemicals.com This process can lead to the formation of gums and sediments that can clog fuel filters and injectors.

The antioxidant donates its phenolic hydrogen to a peroxy radical (ROO•), which is formed during the initial stages of fuel oxidation. This reaction converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a sterically hindered phenoxy radical.

Reaction: ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical (ArO•) is stabilized by the bulky tert-butyl groups, which prevent it from abstracting hydrogen from fuel molecules and continuing the oxidation chain. It is eventually neutralized by reacting with another radical. This termination of the radical chain reaction significantly slows down the degradation of the fuel, extending its storage life and ensuring its performance characteristics are maintained.

Photostability and Thermal Stability Contributions

The ability of this compound to withstand degradation from heat and light is critical to its function as a stabilizer.

Thermal Stability: This compound exhibits good thermal stability, a prerequisite for its use as an additive in polymers that undergo high-temperature processing and in lubricants for modern engines. However, like most organic compounds, it has limits. At excessively high temperatures, it can undergo decomposition. The boiling point of the related compound 2,6-di-tert-butyl-p-cresol is 265 °C, indicating a high degree of thermal resistance suitable for many industrial applications. fishersci.com Thermal decomposition can lead to the release of irritating vapors. fishersci.com

Photostability: Phenolic compounds can be susceptible to degradation upon exposure to ultraviolet (UV) light. While some hindered phenols contribute to the light stability of plastics, direct photolysis can occur. amfine.com The absorption of UV radiation can excite the molecule, leading to bond cleavage and the formation of radicals, which can reduce its antioxidant capacity or generate colored byproducts, leading to discoloration of the substrate material. For a related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, the calculated half-life for indirect photolysis via reaction with hydroxyl radicals in the atmosphere is approximately 3.14 hours, indicating a susceptibility to photodegradation in certain environments. oecd.org The photostability of such compounds is often dependent on the medium, with polarity and proticity of the surrounding matrix playing a significant role in the degradation pathway. cansa.org.za

Table 2: Thermal and Physical Properties of a Closely Related Compound (2,6-Di-tert-butyl-p-cresol)
PropertyValueReference
Melting Point 69 - 71 °C fishersci.com
Boiling Point 265 °C (at 760 mmHg) fishersci.com
Flash Point 127 °C fishersci.com
Molecular Formula C15H24O nist.gov
Molecular Weight 220.35 g/mol chemeo.com

Derivatization and Structure Activity Relationship Studies

Synthesis and Characterization of Novel 4,6-Di-tert-butyl-m-cresol Derivatives

The strategic modification of this compound involves the introduction of different bridging groups to link two cresol (B1669610) moieties or the addition of phosphorus-containing functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its antioxidant activity.

Thiobis-derivatives (e.g., 2,2'-Thiobis[this compound], 4,4'-Thiobis(6-tert-butyl-m-cresol))

One notable example is 4,4'-Thiobis(6-tert-butyl-m-cresol). A common synthesis route for this compound involves the reaction of 6-tert-butyl-m-cresol (B1293579) with sulfur dichloride in the presence of a catalyst. The reaction typically yields the desired thiobisphenol, which can be purified by recrystallization. Characterization of 4,4'-Thiobis(6-tert-butyl-m-cresol) is achieved through various spectroscopic techniques. The infrared (IR) spectrum shows characteristic peaks for the hydroxyl (O-H) and aromatic (C-H) stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the tert-butyl groups, the methyl group, and the aromatic protons, as well as the linkage through the sulfur atom. Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

While specific synthesis details for 2,2'-Thiobis[this compound] are less commonly reported, the general approach would involve the reaction of this compound with a sulfurizing agent under conditions that favor ortho-coupling. The characterization would follow similar principles to its 4,4'-isomer, with NMR being crucial to confirm the 2,2'-linkage.

Methylenebis-derivatives

Methylenebisphenols are another important class of antioxidants, often synthesized by the condensation of two phenolic molecules with formaldehyde (B43269) or a formaldehyde equivalent in the presence of an acid or base catalyst. These compounds are valued for their high molecular weight, which reduces volatility, and the synergistic antioxidant effect of the two phenolic moieties.

The synthesis of methylenebis-derivatives of this compound can be achieved by reacting it with formaldehyde in a suitable solvent. The reaction conditions, such as temperature and catalyst, can influence the position of the methylene (B1212753) bridge (ortho or para to the hydroxyl group). For instance, the synthesis of a 4,4'-methylenebis derivative would involve the condensation of two molecules of this compound with formaldehyde.

Characterization of these derivatives relies on spectroscopic methods. IR spectroscopy would confirm the presence of the phenolic hydroxyl groups and the methylene bridge. ¹H and ¹³C NMR spectroscopy are essential for determining the precise structure, including the connectivity of the methylene bridge to the aromatic rings.

Phosphonite Derivatives

Phosphonite derivatives of hindered phenols represent a class of secondary antioxidants. They function by decomposing hydroperoxides into non-radical products, thus preventing the formation of new radicals that can initiate or propagate oxidation chains. The synthesis of phosphonite derivatives of hindered phenols typically involves the reaction of the phenol (B47542) with a phosphorus-containing reagent, such as phosphorus trichloride, followed by reaction with an alcohol or another phenol.

While specific research on phosphonite derivatives of this compound is limited in publicly available literature, the general synthetic strategy would involve reacting this compound with a suitable phosphonating agent. Characterization would heavily rely on ³¹P NMR spectroscopy, in addition to ¹H and ¹³C NMR, to confirm the formation of the phosphonite linkage and to determine its chemical environment.

Correlation between Substituent Effects and Reactivity Profiles

The reactivity of these this compound derivatives as antioxidants is intrinsically linked to the electronic and steric effects of their substituents.

Electronic Effects: The electron-donating nature of the tert-butyl and methyl groups on the aromatic ring increases the electron density on the phenolic oxygen atom. This facilitates the donation of the hydrogen atom to a free radical, thereby increasing the rate of the radical-scavenging reaction. The nature of the bridging group also exerts an electronic influence. The sulfur atom in thiobis-derivatives can participate in resonance stabilization of the phenoxyl radical, further enhancing the antioxidant activity.

Spectroscopic and Chromatographic Methodologies for Research Analysis

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in isolating 4,6-Di-tert-butyl-m-cresol from complex mixtures and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds like this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound utilizes a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govsielc.com An acid, like phosphoric acid or formic acid, is frequently added to the mobile phase to improve peak shape and resolution. For applications compatible with mass spectrometry (MS), formic acid is preferred over phosphoric acid. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to a value where the cresol (B1669610) isomers exhibit significant absorbance, such as 218 nm. osha.gov The method's linearity is typically established over a concentration range relevant to the expected sample concentrations. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., Newcrom R1) sielc.comsielc.com
Mobile Phase Acetonitrile and Water with Phosphoric Acid sielc.com
Detection UV at 218 nm osha.gov
Flow Rate 1.0 mL/min nih.gov
Injection Volume 10 µL

Gas Chromatography with Flame Ionization Detection (GC-FID) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. osha.govjsmcentral.org While HPLC is often preferred for its sensitivity, GC-FID can offer better resolution of cresol isomers. osha.gov

In GC-FID, the sample is vaporized and separated in a capillary column. The separated components then enter a flame ionization detector, where they are burned in a hydrogen-air flame. chromatographyonline.comscioninstruments.com The combustion of organic compounds produces ions, generating a current that is proportional to the amount of analyte. chromatographyonline.comscioninstruments.com The choice of carrier gas, typically nitrogen or helium, and the temperature program of the GC oven are critical parameters for achieving good separation. jsmcentral.org The injector and detector temperatures are also optimized to ensure efficient sample transfer and detection. jsmcentral.org

Table 2: Typical GC-FID Operating Conditions for Cresol Analysis

Parameter Value
Column Capillary column (e.g., (1%-phenyl) methylpolysiloxane) jsmcentral.org
Carrier Gas Nitrogen at 1.2 mL/min jsmcentral.org
Injector Temperature 250°C jsmcentral.org
Detector Temperature 275°C jsmcentral.org
Temperature Program Initial 70°C for 11 min, ramp at 20°C/min to 160°C, hold for 5 min jsmcentral.org

Mass Spectrometry (MS) is an indispensable tool for identifying and elucidating the structures of unknown compounds, including reaction products and intermediates of this compound. nih.gov When coupled with a separation technique like GC or HPLC, it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident compound identification.

High-resolution mass spectrometry can provide the accurate molecular weight of an ion, which allows for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides valuable information about the molecule's structure.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl group protons, and the protons of the two tert-butyl groups. The chemical shifts and coupling patterns of these signals provide information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. chemicalbook.com The presence of the bulky tert-butyl groups significantly influences the chemical shifts of the adjacent aromatic protons and carbons. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic CH 6.7 - 7.2
Methyl (CH₃) ~2.3
tert-Butyl (C(CH₃)₃) ~1.3 and ~1.4
Hydroxyl (OH) ~4.5 - 5.5 (variable)

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, such as free radicals. nih.govnih.gov In the context of this compound, EPR is instrumental in studying the formation and behavior of phenoxyl radicals, which can be generated through oxidation of the phenol (B47542) group.

The EPR spectrum of a phenoxyl radical derived from this compound would exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the magnetic nuclei of nearby protons. The analysis of this hyperfine structure can provide detailed information about the distribution of the unpaired electron within the radical, confirming its identity and structure. researchgate.net Spin trapping techniques can also be employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by EPR. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to monitor chemical reactions in real-time and to identify transient species, thereby helping to elucidate reaction mechanisms.

Infrared (IR) Spectroscopy probes the vibrational frequencies of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for tracking the progress of a reaction. In studies involving this compound, Fourier Transform Infrared (FT-IR) spectroscopy can be used to follow its synthesis via the alkylation of m-cresol (B1676322) or its participation in subsequent reactions, such as oxidation.

For instance, during the oxidation of this compound, the disappearance of the characteristic hydroxyl (-OH) stretching band and the appearance of new bands corresponding to carbonyl (C=O) groups can be monitored. This provides direct evidence for the conversion of the phenol into oxidation products. The position of the O-H stretching vibration is also sensitive to hydrogen bonding, which can provide information about reactant-catalyst or reactant-solvent interactions.

Key IR Absorption Bands for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Mechanistic Studies
Hydroxyl (-OH)O-H Stretch (non-hydrogen bonded)~3600Disappearance indicates consumption of the starting phenol.
Hydroxyl (-OH)O-H Stretch (hydrogen bonded)3200-3500 (broad)Provides insight into interactions with catalysts or solvents.
Aromatic C-HC-H Stretch3000-3100Generally remains constant, serving as an internal reference.
Alkyl C-HC-H Stretch2850-2960Characteristic of the tert-butyl and methyl groups.
Carbonyl (C=O)C=O Stretch1650-1750Appearance indicates the formation of oxidation products like quinones.
Aromatic C=CC=C Stretch1500-1600Changes in this region can indicate alterations to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π-π* transitions of the benzene (B151609) ring. The formation of reaction intermediates, such as phenoxyl radicals or charged species, often results in new, distinct absorption bands in the visible region.

By monitoring the change in absorbance at specific wavelengths over time, kinetic data can be obtained. For example, the oxidation of hindered phenols can proceed through a phenoxyl radical intermediate, which is often highly colored and can be detected by UV-Vis spectroscopy. The rate of formation and decay of this intermediate can be measured, providing crucial data for determining the reaction mechanism and rate constants. Time-resolved UV-Vis spectroscopy can track the evolution of fast dynamic processes and compositional changes that are not easily observed with conventional methods mdpi.com.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Catalysts

The synthesis of this compound is frequently achieved through the Friedel-Crafts alkylation of m-cresol with an alkylating agent like tert-butyl alcohol, a reaction often facilitated by solid acid catalysts. researchgate.net The efficiency and selectivity of these catalysts are highly dependent on their crystalline structure, phase composition, and crystallite size. X-ray Diffraction (XRD) is the primary technique for obtaining this information.

XRD analysis is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystalline material.

Key information obtained from XRD analysis of catalysts includes:

Phase Identification: The positions of the diffraction peaks (in terms of 2θ angle) are used as a "fingerprint" to identify the crystalline phases present in the catalyst by comparing the pattern to reference data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). This is critical for confirming the successful synthesis of the desired catalyst material, such as a specific zeolite, mixed metal oxide, or spinel ferrite. chesci.com

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains. The average crystallite size can be estimated using the Scherrer equation, which is valuable for understanding how particle size may influence catalytic activity.

Phase Purity: The presence of peaks from unintended phases indicates impurities in the catalyst, which could negatively affect its performance.

Lattice Parameters: Precise measurement of peak positions allows for the calculation of the unit cell dimensions, which can be affected by factors such as doping or defects in the crystal structure.

Example XRD Data for a Spinel Ferrite Catalyst Used in Alkylation

2θ Angle (Degrees)d-spacing (Å)Miller Indices (hkl)Phase Information
30.12.97(220)Characteristic peaks confirming a single-phase spinel structure for the catalyst. chesci.com
35.52.53(311)
43.12.10(400)
57.01.61(511)
62.61.48(440)

Microscopic Techniques (TEM, SEM) in Catalyst Characterization

To fully understand the performance of heterogeneous catalysts used in the synthesis of this compound, it is essential to visualize their morphology and structure at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for this purpose. doaj.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. A focused beam of electrons is scanned across the surface, and the resulting interactions generate various signals that are collected to form an image. For catalyst characterization, SEM is used to determine:

Surface Morphology: It reveals the texture, shape, and topography of the catalyst particles.

Elemental Composition: When coupled with Energy Dispersive X-ray spectroscopy (EDX or EDS), SEM can provide qualitative and quantitative information about the elemental composition of the catalyst surface, confirming the presence and distribution of active metals or dopants. chesci.com

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure of materials. nih.gov A broad beam of electrons is passed through an ultrathin sample, and the transmitted electrons are focused to form an image. TEM is crucial for obtaining detailed information on:

Nanoparticle Size and Dispersion: It allows for the precise measurement of individual catalyst nanoparticles, which is critical as catalytic activity is often highly dependent on particle size.

Crystal Structure and Defects: High-resolution TEM (HR-TEM) can resolve the atomic lattice planes within a crystal, enabling the identification of the crystal structure and the visualization of defects, stacking faults, or dislocations.

Morphology of Nanostructures: TEM can reveal the detailed shape and internal structure of complex catalyst nanostructures.

Comparison of SEM and TEM in Catalyst Analysis

TechniqueInformation ProvidedTypical ResolutionSample Requirements
SEMSurface morphology, particle agglomeration, elemental mapping (with EDX). chesci.com~1-10 nmConductive coating may be required; minimal sample preparation.
TEMInternal structure, crystallite size and shape, lattice imaging, crystal defects. researchgate.net<0.1 nmSample must be electron transparent (typically <100 nm thick), requiring extensive preparation. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-Di-tert-butyl-m-cresol that govern its reactivity. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometries, which are key to predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a preferred method for studying phenolic antioxidants due to its balance of computational cost and accuracy. nih.gov DFT studies on hindered phenols like this compound focus on elucidating the mechanisms by which they scavenge free radicals, a primary aspect of their antioxidant activity. The principal mechanisms investigated are:

Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it. The thermodynamic viability of this pathway is often assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates a greater ease of hydrogen donation and, consequently, higher antioxidant activity via the HAT mechanism. vjs.ac.vnmdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is particularly relevant in polar solvents. It involves the initial deprotonation of the phenol (B47542) to form a phenoxide anion, followed by the transfer of an electron from the anion to the free radical. The Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are key parameters calculated to evaluate the favorability of this pathway. unec-jeas.comnih.gov

Electron Transfer Followed by Proton Transfer (ET-PT): This is another two-step mechanism where an electron is first transferred from the phenol to the radical, creating a radical cation, which then deprotonates. The Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) are the critical thermodynamic descriptors for this pathway. unec-jeas.comnih.gov

For sterically hindered phenols such as this compound, the HAT mechanism is often considered dominant, especially in non-polar media. DFT calculations allow researchers to model these reactions and determine which mechanism is kinetically and thermodynamically favored under specific conditions. biomedres.us

Beyond determining the favorability of a reaction mechanism, DFT is used to map out the entire reaction pathway. This involves identifying and characterizing the geometries and energies of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction.

Computational studies on related phenolic compounds demonstrate that DFT can be used to model the abstraction of the hydroxyl hydrogen by radicals like the hydroperoxyl radical (HOO•). vjs.ac.vn By locating the transition state structure for this H-atom transfer, the activation energy can be calculated. A lower activation energy implies a faster reaction rate, providing a kinetic measure of antioxidant potency. nih.gov These calculations can confirm that the phenolic hydroxyl group is the most likely active site for radical scavenging. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—also provides insight into reactivity. The energy and location of the HOMO indicate the molecule's electron-donating ability and the likely site of attack by electrophilic radicals. imist.ma

Molecular Dynamics Simulations of Interaction with Polymer Matrices

As an effective antioxidant, this compound is frequently used as an additive in polymer systems to prevent oxidative degradation. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing insight into the behavior of the antioxidant within a polymer matrix.

MD simulations can model the diffusion and distribution of the antioxidant within the amorphous regions of a polymer, such as polyethylene (B3416737) or natural rubber. chemrxiv.orgrsc.org The effectiveness of a phenolic antioxidant is not only dependent on its intrinsic reactivity but also on its ability to migrate to sites where radical species are formed. MD simulations can predict key properties such as the solubility parameter, which helps determine the compatibility between the antioxidant and the polymer. Good compatibility ensures that the antioxidant is well-dispersed and does not leach out of the material. rsc.org

Furthermore, these simulations can reveal how steric hindrance affects the antioxidant's ability to interact with radical sites on the polymer chains. chemrxiv.org By modeling the local atomic environment, researchers can understand how the bulky tert-butyl groups on the this compound molecule influence its orientation and accessibility to reactive sites within the complex, entangled structure of the polymer matrix. chemrxiv.orgresearchgate.net

Thermodynamic and Kinetic Parameter Prediction for Chemical Transformations

Computational chemistry offers a robust alternative to experimental methods for determining the thermodynamic and kinetic parameters that govern the chemical transformations of this compound.

Thermodynamic Parameters: DFT calculations are extensively used to predict thermodynamic properties that correlate with antioxidant activity. mdpi.com These parameters help to assess the energy changes associated with the radical scavenging reactions.

ParameterDescriptionSignificance for Antioxidant Activity
BDE (Bond Dissociation Enthalpy) The enthalpy change required to break the O-H bond homolytically.A lower BDE value suggests a more favorable HAT mechanism. vjs.ac.vn
IP (Ionization Potential) The energy required to remove an electron from the molecule.A lower IP value indicates a greater propensity for electron donation (ET-PT mechanism). nih.gov
PA (Proton Affinity) The negative of the enthalpy change for the gas-phase protonation of the phenoxide anion.A lower PA value suggests a more favorable initial deprotonation step in the SPLET mechanism. nih.gov
PDE (Proton Dissociation Enthalpy) The enthalpy change for the deprotonation of the radical cation.Relevant for the second step of the ET-PT mechanism. unec-jeas.com
ETE (Electron Transfer Enthalpy) The enthalpy change for the transfer of an electron from the phenoxide anion.Relevant for the second step of the SPLET mechanism. unec-jeas.com

This table is interactive. Click on headers to sort.

Kinetic Parameters: While thermodynamic parameters indicate whether a reaction is favorable, kinetic parameters determine how fast it will occur. For antioxidants, a high reaction rate with harmful radicals is essential. Computational methods, based on Transition State Theory (TST), can predict the rate constants (k) for these reactions. vjs.ac.vnnih.gov The calculation involves determining the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. Studies have shown that predictions based on kinetics can be more reliable than those based solely on thermodynamics, as a reaction may be energetically favorable but have a high activation barrier, making it slow. nih.gov

σ-Profile and Interaction Energy Calculations in Solvent Systems

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. A key component of this model is the generation of a "sigma-profile" (σ-profile) for the molecule of interest. ddbst.com

The σ-profile is a histogram that represents the distribution of charge density on the molecular surface. vt.edu It is generated from a quantum chemical DFT calculation where the molecule is placed in a virtual conductor, inducing a screening charge distribution on its surface. This profile effectively quantifies the molecule's polarity. ddbst.com

The σ-profile is divided into three main regions:

Hydrogen-bond donor region (negative σ): Corresponds to electropositive regions, such as the hydroxyl hydrogen.

Hydrogen-bond acceptor region (positive σ): Corresponds to electronegative regions, like the oxygen atom.

Non-polar region (σ near zero): Corresponds to regions with low charge density, such as the hydrocarbon backbone and tert-butyl groups. researchgate.net

For this compound, the σ-profile would show a small peak in the hydrogen-bond donor region (from the -OH hydrogen), a corresponding peak in the acceptor region (from the oxygen), and a large, dominant peak in the non-polar region due to its extensive hydrocarbon structure.

Once the σ-profiles for the solute (this compound) and a solvent are known, COSMO-RS can calculate the chemical potential of the solute in the solvent. This allows for the prediction of various thermodynamic properties, including:

Solubility: Predicting how well the compound dissolves in different solvents.

Activity Coefficients: Quantifying deviations from ideal solution behavior.

Partition Coefficients: For example, the octanol-water partition coefficient (log P), which is crucial for understanding environmental fate and bioavailability.

By calculating the interaction energies between the molecular surface segments of the solute and solvent, COSMO-RS provides a detailed picture of its behavior in different chemical environments without the need for extensive experimental measurements. researchgate.net

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 4,6-Di-tert-butyl-m-cresol, the primary abiotic degradation mechanisms are expected to be photolytic and oxidative degradation.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. While direct photolysis of this compound in water is possible, the presence of photosensitizers in the environment can accelerate this process. For structurally related compounds like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), studies have shown that degradation can be achieved through advanced oxidation processes involving UV light. For instance, the degradation of 2,4-DTBP was successfully demonstrated using a UV/persulfate process. researchgate.net

In the atmosphere, phenolic compounds are susceptible to degradation by photochemically produced hydroxyl radicals (•OH). For a similar compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 3.141 hours, suggesting that atmospheric photolytic degradation could be a significant removal pathway for such compounds. oecd.org

Table 1: Estimated Atmospheric Half-life of a Structurally Similar Compound

Compound Degradation Pathway Half-life
6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol Reaction with •OH radicals 3.141 hours

Data inferred from a structurally similar compound to suggest potential atmospheric fate.

Oxidative degradation in soil and water is another key abiotic pathway. The phenolic hydroxyl group in this compound makes it susceptible to oxidation. In the environment, this can be initiated by reactive oxygen species. The bulky tert-butyl groups on the aromatic ring can influence the rate and products of these reactions.

The oxidation of hindered phenols like 2,4,6-tri-tert-butylphenol (B181104) is known to produce stable phenoxy radicals. wikipedia.orgnih.gov These radicals can then undergo further reactions. For instance, the 2,4,6-tri-tert-butylphenoxy radical can react with oxygen to form a peroxide. wikipedia.org It is plausible that this compound could follow similar oxidative pathways, leading to the formation of phenoxy radicals and subsequent transformation products. The nature of these products is important, as some transformation products of synthetic phenolic antioxidants have been found to be more toxic than the parent compounds. nih.govacs.orgbohrium.com

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The persistence of alkylphenols in the environment is a concern, and their biodegradability is a key factor in their environmental risk assessment. nih.govoup.comnih.govaku.edu.trresearchgate.net

Studies on the biodegradation of cresols and other alkylphenols indicate that microbial transformation is possible, although the rate and extent can vary significantly depending on the specific compound and environmental conditions. For instance, various bacteria have been shown to degrade p-cresol and other phenolic compounds. researchgate.netnih.govresearchgate.netnih.gov

However, a ready biodegradability test on the structurally similar compound 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol showed 0% degradation over 28 days, indicating that it is not readily biodegradable. oecd.org This suggests that this compound may also be resistant to rapid biodegradation. The steric hindrance provided by the two tert-butyl groups could make it difficult for microbial enzymes to access and break down the aromatic ring.

Research on 2,4-di-tert-butylphenol (2,4-DTBP) has shown that some bacteria isolated from industrial wastewater can degrade it, with one strain of Lysinibacillus sp. achieving up to 89.31% degradation in seven days. semanticscholar.org This suggests that while not readily biodegradable, this compound might be susceptible to degradation by specific, adapted microbial communities under favorable conditions. The degradation of 4-tert-butylphenol has also been observed in the rhizosphere of plants, indicating that plant-microbe interactions could play a role in the breakdown of such compounds in soil. nih.gov

Table 2: Biodegradation of a Structurally Similar Compound

Compound Test Type Degradation Timeframe Result
6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol Ready Biodegradability (OECD 301C) 0% 28 days Not readily biodegradable

Data for a structurally similar compound indicating potential persistence.

The environmental fate of this compound is influenced by its physical and chemical properties, such as its water solubility and partitioning behavior. Like other alkylphenols, it is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. nih.gov Fugacity modeling of the related compound 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol suggests that if released into the aquatic environment, it would predominantly be found in the sediment. oecd.org

The limited biodegradability of structurally similar compounds suggests that this compound is likely to be persistent in the environment, particularly in anaerobic environments like sediments where degradation processes are slower. nih.gov The accumulation of such persistent compounds in soil and sediment can pose a long-term risk to the ecosystem. nih.govnih.govresearchgate.net

In wastewater treatment plants, synthetic phenolic antioxidants are often removed from the liquid phase with high efficiency, but this is largely due to sorption to sludge rather than degradation. nih.gov This means the compounds are transferred to biosolids, which, if applied to land, can introduce these persistent chemicals into the terrestrial environment.

Emerging Research and Future Directions

Development of Sustainable Synthesis Routes

The traditional synthesis of 4,6-di-tert-butyl-m-cresol often involves processes that are being re-evaluated for their environmental footprint. Modern research is prioritizing the development of "green" synthesis routes that are more efficient and generate less waste.

Key areas of development include:

Novel Catalysts: Researchers are exploring the use of metal catalysts and sulfonated multi-walled carbon nanotubes to improve reaction efficiency and selectivity. lychengxiangchemical.comresearchgate.net These catalysts can lead to higher yields and purer products under milder reaction conditions. lychengxiangchemical.com

Solvent-Free Conditions: A significant advancement is the move towards solvent-free reaction conditions, which reduces the environmental impact associated with solvent use and disposal. researchgate.net

Alternative Alkylating Agents: Studies are investigating the use of alternative alkylating agents like tert-butyl alcohol and methyl-tert-butyl ether to create more efficient and environmentally friendly processes. researchgate.netmdpi.com

These sustainable approaches not only aim to reduce the environmental impact but also offer economic benefits through resource and energy savings. lychengxiangchemical.com

Synthesis ApproachCatalyst/ReagentKey Advantages
Catalytic AlkylationMetal CatalystsEnergy-saving, reduced environmental impact, high product purity and yield. lychengxiangchemical.com
Heterogeneous CatalysisSulfonated Multi-walled Carbon NanotubesHigh selectivity, high yields, easy work-up, reusable catalyst. researchgate.net
Green AlkylationDeep Eutectic Solvent (Caprolactam and p-toluenesulfonic acid)Mild reaction conditions, efficient synthesis. mdpi.com

Exploration of Novel Antioxidant Applications

While this compound is well-established as an antioxidant in fuels, lubricants, and polymers, researchers are actively exploring its potential in new and advanced applications. lychengxiangchemical.com Its ability to scavenge free radicals and inhibit oxidation makes it a candidate for a variety of emerging technologies. nih.gov

Current research is focused on its application as a:

Stabilizer for Advanced Polymers: Protecting plastics and rubber from degradation is a primary use, and research continues to optimize its performance in new polymer blends and composites. chemicalbook.comresearchgate.net

Component in Biomedical and Personal Care Products: Due to its antioxidant properties, it is being investigated for use in pharmaceuticals and cosmetics to prevent the deterioration of active ingredients and extend shelf life.

Fuel and Biofuel Additive: It plays a crucial role in preventing oxidation in gasoline and light fuel oils, and its efficacy in stabilizing biofuels is an area of active investigation. lychengxiangchemical.com

The versatility of this compound suggests that its applications will continue to expand as new technologies requiring oxidative stability emerge.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its performance and predicting its behavior in various systems. The presence of bulky tert-butyl groups influences its reactivity and antioxidant activity. nih.gov

Key areas of mechanistic study include:

Radical Scavenging: As a phenolic antioxidant, it functions by donating a hydrogen atom to free radicals, thereby terminating oxidative chain reactions. nih.govresearchgate.net

Oxidation Pathways: Research is ongoing to elucidate the complex pathways of its oxidation and the nature of the resulting products. researchgate.net The electron-donating nature of the tert-butyl groups enhances the antioxidant capacity of the phenolic group. nih.gov

Catalytic Behavior: In certain reactions, such as the tert-butylation of cresols, understanding the catalytic cycles and the role of intermediates is essential for process optimization. researchgate.net

Advanced analytical techniques and computational modeling are being employed to gain more precise insights into these complex chemical processes.

Comprehensive Environmental Impact Assessments

As with any widely used chemical, a thorough understanding of the environmental fate and effects of this compound and related compounds is essential.

Current environmental research focuses on:

Biodegradability: Studies have shown that some related hindered phenols are not readily biodegradable, which raises concerns about their persistence in the environment. oecd.org

Bioaccumulation: While some related compounds have a potential for bioaccumulation based on their octanol-water partition coefficients, studies on specific di-tert-butylphenols suggest they are not categorized as bioaccumulative. industrialchemicals.gov.au

Aquatic Toxicity: Research indicates that some di-tert-butylphenols can be very toxic to aquatic life, with the potential for long-lasting effects. industrialchemicals.gov.au Fugacity models suggest that if released into water, a significant portion would likely partition to sediment. oecd.orgcanada.ca

These assessments are critical for establishing environmental safety guidelines and ensuring responsible management of the compound throughout its lifecycle.

Environmental AspectFinding for Related Di-tert-butylphenols
BiodegradabilityNot readily biodegradable. oecd.org
BioaccumulationNot expected to significantly bioaccumulate. industrialchemicals.gov.aucanada.ca
Aquatic ToxicityCan be toxic to very toxic to aquatic organisms. industrialchemicals.gov.aucanada.ca
Environmental FateTends to partition to soil and sediment. oecd.orgcanada.ca

Refined Toxicological Risk Assessment Methodologies

Ensuring human safety requires a comprehensive toxicological profile and refined risk assessment methodologies.

Ongoing toxicological research includes:

Acute Toxicity: The acute toxicity of related compounds is generally low via oral and dermal routes. oecd.org

Endocrine Disruption Potential: Some related compounds, such as 4,4'-butylidenebis(6-t-butyl-m-cresol), have been investigated as potential endocrine disruptors, affecting hormone levels and enzyme activity in animal studies. nih.govedlists.org

Repeated Dose Toxicity: Studies on analogous compounds have identified potential effects on specific organs at certain dose levels, helping to establish No-Observed-Adverse-Effect Levels (NOAELs). oecd.org

These studies are vital for establishing safe handling and exposure limits and for providing a clearer picture of the potential human health risks associated with this class of compounds.

Q & A

Basic Research Questions

Q. What are the critical purity specifications for 4,6-Di-tert-butyl-m-cresol in experimental studies, and how do impurities affect research outcomes?

  • Answer : High-purity this compound (≥99.3%) is essential to avoid interference from contaminants like mono-tert-butylphenol (≤0.10%) and positional isomers (e.g., 2,6-di-tert-butyl-m-cresol, ≤0.10%) . Impurities can skew reactivity studies or spectroscopic analyses. Researchers should employ HPLC with UV detection or GC-MS to quantify impurities and validate purity before use .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store in tightly sealed containers under dry conditions at 2–8°C to prevent hygroscopic degradation or oxidation . Avoid contact with oxidizers (e.g., peroxides), strong acids/bases, and metals like copper or steel, which may catalyze decomposition .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Answer :

  • NMR Spectroscopy : Confirm molecular structure via characteristic peaks for tert-butyl groups (δ 1.2–1.4 ppm) and phenolic -OH (δ 5–6 ppm) .
  • HPLC-UV : Resolve positional isomers (e.g., 2,6-di-tert-butyl-p-cresol) using reversed-phase C18 columns with methanol/water gradients .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 220.35 and fragment patterns for structural confirmation .

Q. How does solubility in common solvents influence experimental design?

  • Answer : The compound is sparingly soluble in polar solvents (methanol, ethyl acetate) and chlorinated solvents (chloroform). Preferential solubility in non-polar solvents (e.g., hexane) may limit its use in aqueous systems. Solvent selection should align with reaction conditions to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?

  • Answer : Variations in melting point (62°C vs. 69–71°C for analogs) may arise from differences in purity or isomer content. Calibrate instruments using certified reference standards (e.g., NIST-traceable materials) and replicate measurements under controlled humidity/temperature. Cross-validate with DSC (differential scanning calorimetry) for thermal behavior .

Q. What experimental strategies are recommended to study oxidative degradation pathways?

  • Answer : Expose the compound to controlled oxidative environments (e.g., H₂O₂, UV light) and monitor degradation products via LC-MS/MS. Focus on identifying quinone derivatives or dimerization products, common in hindered phenolics. Use ESR spectroscopy to detect transient radical intermediates formed during oxidation .

Q. How does steric hindrance from tert-butyl groups influence free radical scavenging mechanisms compared to analogs like BHT?

  • Answer : The 4,6-substitution pattern increases steric protection of the phenolic -OH group, potentially slowing hydrogen atom transfer (HAT) kinetics relative to 2,6-di-tert-butyl-p-cresol (BHT). Compare radical scavenging efficiency using competitive assays (e.g., DPPH or ORAC) under standardized oxygen tension .

Q. What synthetic challenges arise in optimizing the regioselective tert-butylation of m-cresol?

  • Answer : Achieving 4,6-substitution over 2,4/2,6 isomers requires careful control of Friedel-Crafts alkylation conditions (e.g., AlCl₃ catalysis, excess tert-butyl chloride). Monitor reaction progress via TLC or in-situ IR to minimize over-alkylation. Purify via fractional crystallization to isolate the desired isomer .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s compatibility with polymer matrices?

  • Answer : Discrepancies in polymer stabilization efficacy may stem from variations in dispersion homogeneity or processing temperatures. Conduct systematic DSC/TGA studies to assess thermal stability in polymer blends and use SEM-EDS to evaluate spatial distribution of the additive .

Methodological Tables

Analytical Method Application Key Parameters Reference
HPLC-UVPurity/impurity analysisColumn: C18; Mobile phase: MeOH/H₂O (80:20); λ = 280 nm
NMR (¹H)Structural confirmationSolvent: CDCl₃; Peaks: δ 1.3 (tert-butyl), δ 2.2 (CH₃), δ 5.5 (-OH)
GC-MSDegradation product IDColumn: DB-5MS; Temp program: 50°C → 300°C @ 10°C/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.